1-phenylethanone N-phenylsemicarbazone
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Overview
Description
1-Phenylethanone N-phenylsemicarbazone is an organic compound with the molecular formula C15H15N3O It is a derivative of semicarbazone, which is known for its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethanone N-phenylsemicarbazone can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol. The reaction typically involves the following steps:
- Hydrazine hydrate (1 mmol) is added dropwise to a methanolic solution of aldehydes or ketones (1 mmol) and stirred for 30 minutes.
- Phenylisocyanate (1 mmol) is then added dropwise to this mixture.
- The mixture is stirred well for the required time to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethanone N-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenylethanone N-phenylsemicarbazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound can be used in the production of various chemical products and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1-phenylethanone N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
1-Phenylethanone N-phenylsemicarbazone can be compared with other semicarbazone derivatives, such as:
- Acetone N-phenylsemicarbazone
- Isatin N-phenylsemicarbazone
- Benzaldehyde N-phenylsemicarbazone
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research fields .
Properties
CAS No. |
174790-62-6 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-1-phenylethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c1-12(13-8-4-2-5-9-13)17-18-15(19)16-14-10-6-3-7-11-14/h2-11H,1H3,(H2,16,18,19)/b17-12+ |
InChI Key |
POAIDNLCHHSYAX-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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